ACY-775, also known by its research name 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, is a potent and selective histone deacetylase 6 (HDAC6) inhibitor. It exhibits greater than 1500-fold selectivity for HDAC6 over class I HDACs (HDAC1, 2, and 3) []. This selectivity makes it a valuable tool in dissecting the specific roles of HDAC6 in various cellular processes and disease models.
Mechanism of Action
ACY-775 exerts its biological effects by selectively inhibiting HDAC6 [, , ]. HDAC6 is a unique histone deacetylase that primarily resides in the cytoplasm and is involved in various cellular processes, including:
Protein degradation: HDAC6 deacetylates α-tubulin, a critical component of microtubules. This deacetylation regulates microtubule dynamics and influences the degradation of misfolded proteins through the aggresome-autophagy pathway [].
Stress response: HDAC6 modulates the cellular stress response by regulating the acetylation status of heat shock protein 90 (Hsp90) and other client proteins involved in stress signaling [].
Immune response: Emerging evidence suggests that HDAC6 plays a role in regulating the immune response, potentially through its effects on T cell function and cytokine production [].
Increased acetylation of α-tubulin: This leads to altered microtubule dynamics and impaired aggresome formation, potentially affecting protein homeostasis and cellular function [].
Modulation of gene expression: While HDAC6 is primarily cytoplasmic, its inhibition can indirectly influence gene expression by affecting the activity and localization of transcription factors and other nuclear proteins [].
Applications
a) Cancer Research:
Multiple Myeloma (MM): ACY-775 demonstrates synergistic cytotoxicity with proteasome inhibitors like bortezomib and carfilzomib in MM cell lines []. It also exhibits synergistic effects with immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, inducing apoptosis in MM cells [, ].
HER2+ Breast Cancer: ACY-775 sensitizes HER2+ breast cancer cells to HER2 inhibitors like lapatinib and PI3K inhibitors, suggesting potential for combination therapies [].
Non-Hodgkin's Lymphoma (NHL): ACY-775 enhances the cytotoxic effects of targeted agents like ibrutinib and PI3K inhibitors in NHL cell lines, highlighting its potential in B-cell lymphoma treatment [].
b) Neurodegenerative Disease Research:
PET Imaging: [18F]EKZ-001, a PET radioligand structurally related to ACY-775, is being developed for brain HDAC6 imaging. Its successful translation to clinical use would enable non-invasive monitoring of HDAC6 levels and potentially aid in the diagnosis and treatment of neurodegenerative diseases [].
Antidepressant Properties: Research suggests that novel HDAC6-selective inhibitors with improved brain bioavailability, potentially inspired by ACY-775, exhibit antidepressant-like properties in preclinical models []. This highlights a potential therapeutic avenue for mood disorders.
Charcot–Marie–Tooth Disease: Studies exploring improved HDAC6 inhibitors, possibly using ACY-775 as a scaffold, demonstrate potential as pharmacological therapy for axonal Charcot–Marie–Tooth disease, a group of inherited disorders affecting peripheral nerves [, ].
Related Compounds
ACY-1215 (Ricolinostat)
Compound Description: ACY-1215 is a selective, orally bioavailable inhibitor of Histone Deacetylase 6 (HDAC6) [, , , , ]. It exhibits approximately 11-fold selectivity for HDAC6 over class I HDACs [, ]. ACY-1215 is being investigated in clinical trials for multiple myeloma and demonstrates synergistic effects in combination with proteasome inhibitors such as bortezomib and carfilzomib, as well as immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide [, , ].
Relevance: ACY-1215 is structurally related to ACY-775 and shares a similar mode of action as an HDAC6 inhibitor. Both compounds have been investigated for their potential in treating multiple myeloma, and their synergistic effects with other anti-cancer agents have been studied [, , , , ]. The difference in their selectivity profiles (ACY-775 exhibiting higher selectivity for HDAC6 over class I HDACs) might contribute to differences in their efficacy and toxicity profiles.
Compound Description: Tubastatin A is a highly selective inhibitor of HDAC6, known for its ability to induce α-tubulin acetylation [, ].
Relevance: Similar to ACY-775, Tubastatin A serves as a reference compound in studying HDAC6 inhibition and identifying specific acetylated lysine (AcK) containing peptides resulting from HDAC6 inhibition []. Both compounds exhibit a high degree of selectivity for HDAC6.
LBH589 (Panobinostat)
Compound Description: LBH589 is a pan-HDAC inhibitor targeting both class I and II HDACs []. It induces histone acetylation and shows efficacy against multiple myeloma cells [].
Relevance: LBH589 provides a broader spectrum of HDAC inhibition compared to ACY-775, which selectively targets HDAC6. Comparing their effects helps delineate the specific contributions of HDAC6 inhibition versus broader HDAC inhibition in multiple myeloma cells [].
FK228 (Romidepsin)
Compound Description: FK228 is a class I HDAC inhibitor, demonstrating efficacy in inducing cell death in multiple myeloma cells [].
Relevance: Comparing the effects of FK228, a class I HDAC inhibitor, with those of ACY-775, a selective HDAC6 inhibitor, helps understand the individual roles of class I HDACs and HDAC6 in multiple myeloma cell death [].
EKZ-317
Compound Description: EKZ-317 is a novel HDAC6 inhibitor. In non-human primate studies, it demonstrated higher target occupancy compared to ACY-775 [].
Relevance: EKZ-317 and ACY-775 are both HDAC6 inhibitors. The comparison of their occupancy in preclinical models provides insights into their relative potencies and potential for clinical translation [].
SW-100
Compound Description: SW-100 is a selective HDAC6 inhibitor []. Derivatives of SW-100, labeled with 18F, are being investigated as potential PET radioligands for imaging HDAC6 in the brain [].
Relevance: SW-100 shares its target, HDAC6, with ACY-775. The development of brain-penetrant imaging agents based on SW-100 highlights the importance of HDAC6 as a therapeutic target in neurological disorders and the need for tools to monitor its activity in vivo [].
Vorinostat (SAHA)
Relevance: The comparison of Vorinostat's broad HDAC inhibition profile with the more selective profile of ACY-775 is crucial in understanding the potential for improved safety and tolerability with selective HDAC6 inhibition in the treatment of multiple myeloma [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A-395 is a potent and selective EED inhibitor. A-395 includes potent binding to EED with Ki = 0.4 nM, inhibits the PRC2 complex with IC50 = 34 nM for methylation of H3K27 and greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets. In cellular assays, A-395 inhibits the PRC2 complex (thus inhibiting the formation of H3K27me3) with IC50 = 90 nM (RD rhabdoid tumor cell line; 3 days). A-395 represents a first-in-class antagonist of PRC2 protein-protein interactions (PPI) for use as a chemical probe to investigate the roles of EED-containing protein complexes.
A-484954 is an ATP-competitive inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K; IC50 = 420 nM). It reduces eEF-2K autophosphorylation in PC3, HeLa, H460, H1299, and MDA-MB-231 cancer cells when used at a concentration of 75 μM. A-484954 is an ATP-competitive inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K). It reduces eEF-2K autophosphorylation in PC3, HeLa, H460, H1299, and MDA-MB-231 cancer cells.
A-485 is an inhibitor of the histone acetyltransferase p300/CBP (IC50 = 60 nM). It decreases acetylated histone H3 lysine 27 (H3K27Ac), but not H3K9Ac, levels in PC3 cells in a concentration-dependent manner. A-485 reduces proliferation of non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin's, and acute myeloid leukemia cell lines. It inhibits expression of prostate specific antigen (PSA) and H3K27Ac occupancy at the PSA enhancer without inhibiting androgen receptor occupancy in LNCaP-FGC cells. A-485 reduces tumor volume in a LuCaP-77 mouse xenograft model of castration-resistant prostate cancer when administered at a dose of 100 mg twice per day for 21 days. A-485 is a potent and selective HAT inhibitor of p300/CBP in vitro with an IC50 of 10 nM in a p300 TR-FRET assay and 3 nM in a CBP TR-FRET assay with selectivity > 1000-fold over closely related HATs. SPR data indicates potent binding to p300 (KD=15 nM). In PC-3 cells A-485 reduces H3K27ac with IC50 of 73 nM while not affecting H3K9ac levels. Inhibition of cellular proliferation is observed in several cancer cell types, most notably AR+ prostate, multiple myeloma, and NHL. A-486 is a suitable control with 1000-fold higher IC50 in the p300 TR-FRET assay.